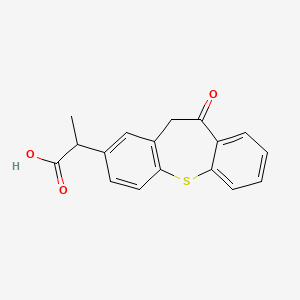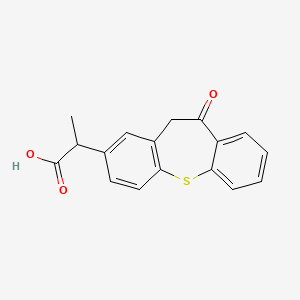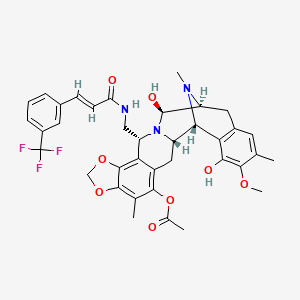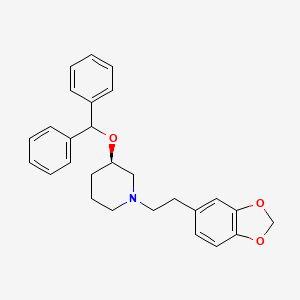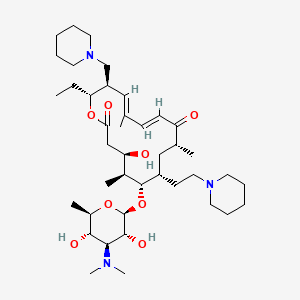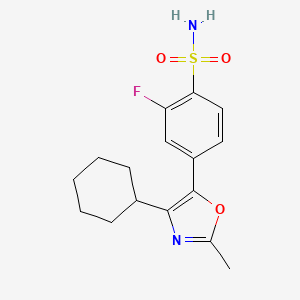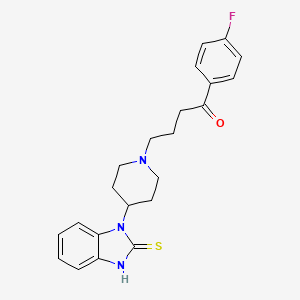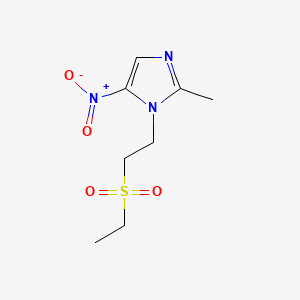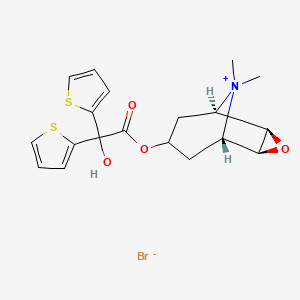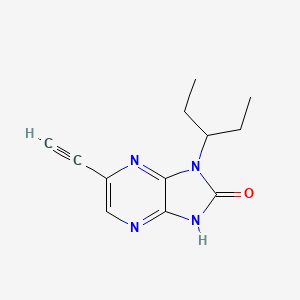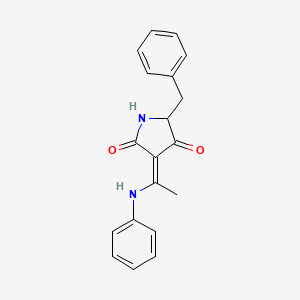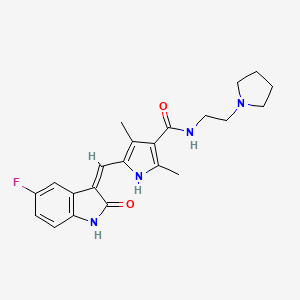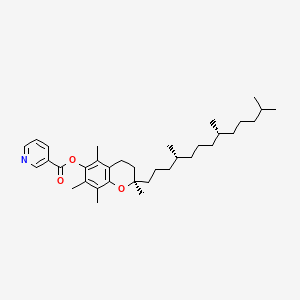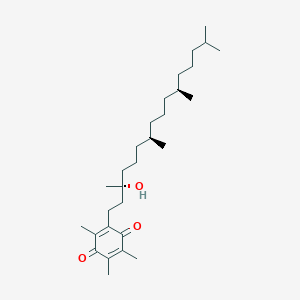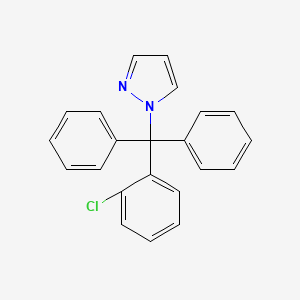
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Übersicht
Beschreibung
“1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole” is also known as Clotrimazole . It is a broad-spectrum antimycotic drug mainly used for the treatment of Candida albicans and other fungal infections . It is a synthetic compound and is widely used in pharmacology .
Synthesis Analysis
The synthesis of Clotrimazole has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .Molecular Structure Analysis
The molecular formula of Clotrimazole is C22H17ClN2, and its molecular weight is 344.8 g/mol . It contains four aromatic rings bonded to a tetrahedral (sp3 hybridized) carbon atom .Chemical Reactions Analysis
Clotrimazole interacts with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) phospholipid vesicles . The transition temperature decreases progressively as the concentration of Clotrimazole increases .Physical And Chemical Properties Analysis
The molecular weight of Clotrimazole is 344.8 g/mol . It is a secondary alcohol and a member of benzyl alcohols .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The structural and molecular characteristics of compounds related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole are a focus in crystallography. For instance, compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one have been studied for their crystal structure, showcasing dihedral angles and hydrogen bonding patterns, which contribute to understanding molecular interactions and stability (Shahani et al., 2010).
Corrosion Inhibition
- Pyrazole derivatives, such as those related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, have been applied as corrosion inhibitors. A study involving quinoxaline derivatives including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ) showed significant corrosion inhibition efficiency, highlighting the potential use of these compounds in protecting metals in corrosive environments (Saraswat & Yadav, 2020).
Fluorescence and Dye Applications
- Pyrazoline compounds, related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, have been synthesized for use as organic fluorescent dyes. These compounds exhibit significant shifts in fluorescence emission spectra based on the solvent's polarity, indicating potential applications in dye and pigment industries (Bai et al., 2007).
Biological Activities
- The biological activities of pyrazole derivatives are a subject of extensive research. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising antimicrobial and anticancer properties, underscoring the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives are crucial for understanding their properties and potential applications. Studies involving the synthesis of new (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives, for instance, provide insights into novel synthetic methods and the evaluation of their biological activities (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Safety And Hazards
Zukünftige Richtungen
Clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce Clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFUQFVFYYBHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349650 | |
| Record name | TRAM-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole | |
CAS RN |
289905-88-0 | |
| Record name | TRAM-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



